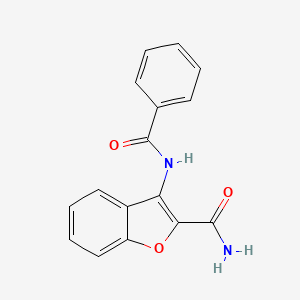

3-Benzamido-2-benzofurancarboxamide

説明

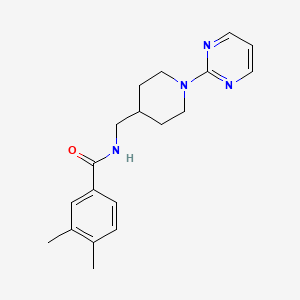

3-Benzamido-2-benzofurancarboxamide is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring system. This compound is of interest due to its potential applications in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in various studies. For instance, a novel monomer, 2,9-diamino benzofuro[2,3-b]benzofuran, was synthesized and used to create new polyamides with high thermal stability . Another study developed a method for constructing benzofuran-3(2H)-one scaffolds with a quaternary center through a Rh/Co relay catalyzed C-H functionalization/annulation process . Additionally, a series of benzofuran carboxamide derivatives were synthesized, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, which were characterized using various techniques . A three-component, regiospecific intramolecular heterocyclization reaction was also reported to synthesize a novel class of benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The compounds synthesized in the studies were characterized using techniques such as NMR, IR, Mass, and X-ray crystallography, which provide detailed information about the molecular structure and substitution patterns on the benzofuran core .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including C-H functionalization and annulation, to introduce different functional groups and complexity into the molecule . The synthesis methods developed in the studies allow for the introduction of amide groups and other substituents, which can significantly alter the chemical properties and biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as thermal stability and solubility, can be influenced by the specific substituents and the synthesis method used. For example, polyamides derived from benzofuran monomers exhibit enhanced thermal stability, which is beneficial for material applications . The biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are also important chemical properties that have been evaluated in some of the synthesized benzofuran carboxamides .

Relevant Case Studies

Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives. The synthesized benzofuran carboxamide derivatives were tested for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities . Furthermore, some novel benzofurancarboxamides were evaluated for their anticancer activity by the National Cancer Institute, with significant levels of activity observed, indicating potential for further optimization . These case studies highlight the diverse applications of benzofuran derivatives in pharmaceutical research.

科学的研究の応用

Anticancer Activity

Research has demonstrated the potential of novel benzofurancarboxamides, including compounds like 3-Benzamido-2-benzofurancarboxamide, in anticancer activities. These substances have been evaluated by the National Cancer Institute for their in vitro cell line screening, showing significant levels of anticancer activities, indicating their promise for further optimization in cancer treatment (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial and Antitubercular Activities

Benzofurancarboxamide derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Studies have shown that certain compounds in this class exhibit effective antimicrobial activity, as well as antitubercular activity with minimum inhibitory concentration (MIC) values comparable to standard drugs (Tropical Journal of Pharmaceutical Research, 2011).

Preparation for Natural Product Synthesis

The synthesis of neolignan natural products like grossamide, which involves compounds similar to this compound, has been achieved using automated and scalable flow reactors. These compounds are significant in plant defense mechanisms against pathogenic attacks and have potential applications in pharmaceutical and agrochemical research (Synlett, 2006).

Novel Synthesis Methods

Innovative, environmentally benign synthesis methods for benzofurans, including this compound derivatives, have been developed. These methods utilize catalysts like tungstate sulfuric acid and provide access to a variety of benzofuran compounds in good yields, broadening the scope of research and application in various fields (Tetrahedron Letters, 2013).

Antioxidant Properties

Studies have synthesized benzofurancarboxamide derivatives and evaluated them for their antioxidant properties. This research contributes to the understanding of the potential use of these compounds as antioxidants in various applications (Tetrahedron, 2002).

作用機序

Target of Action

3-Benzamido-2-benzofurancarboxamide is a benzofuran derivative . Benzofuran derivatives have been found to interact with various targets, including the RDL GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound acts as an antagonist at the RDL GABA receptor . It binds to a site near G319 in the third transmembrane segment of the receptor . This binding site is distinct from those of other antagonists such as fipronil and α-endosulfan . The compound’s interaction with the receptor inhibits the chloride ion flux into nerve cells, leading to nervous system hyperexcitation .

Biochemical Pathways

Given its antagonistic action on the rdl gaba receptor, it likely impacts theGABAergic neurotransmission pathway . This could lead to downstream effects such as altered neuronal excitability and neurotransmitter release.

Pharmacokinetics

Similar compounds like vilazodone, an antidepressant with a benzofuran core, are known to be administered orally and require food for adequate drug concentrations and efficacy . The dosage is typically titrated up to reduce the risk of adverse effects .

Result of Action

The primary result of this compound’s action is the inhibition of GABAergic neurotransmission , leading to nervous system hyperexcitation . This could potentially have therapeutic applications in conditions where GABAergic neurotransmission is dysregulated.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of similar compounds . Additionally, genetic factors such as mutations in the target receptor can affect the compound’s efficacy .

特性

IUPAC Name |

3-benzamido-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h1-9H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUMTSOFUMWLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

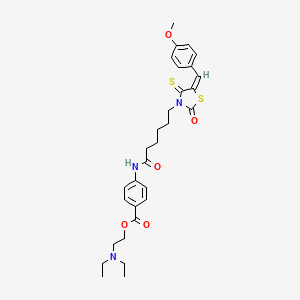

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

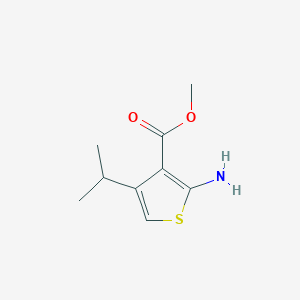

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

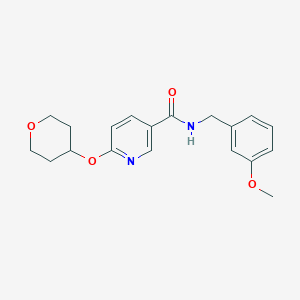

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)